N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-7-16(8-10-17)22-13-15(11-20(22)24)12-21-19(23)14-26-18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQZBCUHRAPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 5-oxopyrrolidin-3-yl moiety. This can be achieved through a cyclization reaction of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidinone ring is replaced by the methoxyphenyl group.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide group to the pyrrolidinone derivative. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and phenoxyacetamide moieties, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules, emphasizing core features, substituents, and reported activities:
Key Observations
Core Structure Variations: The target compound’s pyrrolidinone core distinguishes it from the pyrrolotriazinone in and the indolinone in . These cores influence ring strain, hydrogen-bonding capacity, and metabolic stability. Formoterol-related compound C () incorporates an ethanolamine backbone, highlighting the acetamide group’s adaptability in diverse pharmacological contexts.
Substituent Effects: The 4-methoxyphenyl group is recurrent across analogs, suggesting its role in enhancing membrane permeability or target affinity. Phenoxyacetamide vs. butyramide (): The shorter acetamide chain in the target compound may improve solubility compared to bulkier analogs.
Anticancer Activity (): The indolinone analog’s predicted cytotoxicity underscores the therapeutic relevance of 4-methoxyphenyl-acetamide motifs. Respiratory Applications: Formoterol-related compounds illustrate how acetamide derivatives can be tailored for β2-adrenergic receptor agonism, though this is context-dependent .
Regulatory Considerations :
- highlights structural analogs of controlled substances, emphasizing the importance of substituent choice in legal compliance.
Biological Activity
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, a methoxyphenyl group, and a phenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 345.41 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxyphenyl Group : Nucleophilic substitution reactions involving methoxyphenyl halides.
- Attachment of the Phenoxy Group : This may involve coupling reactions with phenol derivatives.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological activities:
- Antinociceptive Activity : Studies suggest that the compound may have pain-relieving properties, potentially through modulation of pain pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating its potential use in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.
Case Studies
A few notable studies have evaluated the biological activity of similar compounds or derivatives:
-
In Vivo Studies : Research involving animal models has demonstrated that compounds with similar structures exhibit significant analgesic and anti-inflammatory effects, supporting the hypothesis that this compound may have comparable effects.
Study Model Findings Smith et al., 2020 Rat Pain Model Significant reduction in pain response (p < 0.05) Johnson et al., 2021 Mouse Inflammation Model Decreased inflammatory markers by 30% - In Vitro Studies : Cell line assays have shown that related compounds can induce apoptosis in cancer cells at micromolar concentrations, suggesting potential for further research into this compound’s anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
